Substance P is naturally occurring in the body, predominantly found in the central and peripheral nervous systems. The specific fragment Substance P(1-7) can be synthesized through various biochemical methods, utilizing solid-phase peptide synthesis or recombinant DNA technology.
Substance P(1-7) falls under the category of neuropeptides. It is classified as a tachykinin, a family of neuropeptides that includes other members like Neurokinin A and Neurokinin B. These peptides are known for their roles in neurotransmission and modulation of pain and inflammatory responses.
The synthesis of Substance P(1-7) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support.
Substance P(1-7) consists of seven amino acids, typically represented as follows:
This sequence contributes to its biological activity and interaction with neurokinin receptors.
Substance P(1-7) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through phosphorylation or acetylation.
Substance P(1-7) primarily acts through neurokinin receptors (NK1 receptors), which are G-protein coupled receptors located in various tissues including the brain and spinal cord.
Substance P(1-7) has several applications in scientific research:
The discovery of Substance P (SP) in 1931 by von Euler and Gaddum marked the identification of the first tachykinin neuropeptide, characterized by its ability to induce hypotension and smooth muscle contraction [1] [9]. Initial research focused on the undecapeptide’s full-length structure (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met•NH₂), but by the 1980s, studies revealed that SP undergoes enzymatic processing to generate biologically active N-terminal fragments. Hallberg and colleagues demonstrated that SP(1–7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe) exerts effects opposing those of SP in pain modulation, suggesting early functional specialization of proteolytic fragments [7]. This pivotal finding shifted neurobiological research toward investigating the intrinsic activities of SP metabolites rather than dismissing them as degradation byproducts. The development of solid-phase peptide synthesis later enabled the production of stable SP fragment analogs, including SP(1–7) trifluoroacetate (TFA) salt, which resolved solubility issues and facilitated receptor-binding studies [6].
Table 1: Key Historical Milestones in SP Fragment Research
Year | Discovery | Significance |
---|---|---|
1931 | Isolation of Substance P | First tachykinin neuropeptide identified |
1971 | Full sequence characterization of SP | Foundation for fragment studies |
1980s | Functional antagonism of SP(1–7) to SP | Revealed endogenous regulatory mechanisms |
1990s | Synthesis of SP(1–7) TFA | Enabled precise pharmacological investigations |
SP(1–7) generation occurs through a hierarchical proteolytic cascade. Endopeptidases initiate cleavage:
Subsequent metabolism involves dipeptidyl aminopeptidases that truncate SP(1–9) to SP(1–7) by removing Phe⁸-Gly⁹ [2]. Blood-brain barrier (BBB) endothelial cells exhibit robust SP-metabolizing activity, with LC-MS/MS studies identifying SP(1–7) as a dominant metabolite (70% remaining after 5 hours at 10μM SP) [5]. The metabolic hierarchy follows:
graph LRA[Full-length SP] --> B[SP1-9]A --> C[SP3-11]B --> D[SP1-7]C --> E[SP3-7]
Enzymatic processing yields tissue-specific metabolite profiles. Brain tissue favors SP(1–7) generation, while plasma exhibits greater stability of C-terminal fragments [5] [7].
Table 2: Enzymes Governing SP(1–7) Biogenesis
Enzyme | Cleavage Site | Primary Fragment Generated | Tissue Localization |
---|---|---|---|
Neutral endopeptidase | Gln⁶-Phe⁷ | SP(1–6) + SP(7–11) | CNS neurons, BBB endothelium |
Angiotensin-converting enzyme | Phe⁷-Phe⁸ | SP(1–7) + SP(8–11) | Lung, plasma, BBB |
Dipeptidyl aminopeptidase IV | Gly⁹-Leu¹⁰ | SP(1–9) → SP(1–7) | Serum, microvascular endothelia |
Despite structural similarity, SP(1–7) and SP(1–9) exhibit divergent receptor selectivity and functional outcomes:
Structural Determinants
Receptor Signaling Profiles
Functional Antagonism
SP(1–7) counterbalances SP and SP(1–9) effects through:
Table 3: Functional Attributes of SP Fragments
Parameter | SP(1–9) | SP(1–7) |
---|---|---|
Receptor Targets | MRGPRX2 (weak) | Unknown non-NK1R |
Calcium Flux | EC₅₀ = 10μM in LAD2 mast cells | No activity |
Pain Modulation | Pro-nociceptive | Anti-nociceptive |
Inflammation | Mast cell degranulation | NF-κB suppression |
Cardiovascular | Not reported | Bradycardic, depressor effects |
The differential fragment signaling illustrates how enzymatic processing diversifies SP’s functional repertoire. While SP(1–9) extends inflammatory signaling via MRGPRX2, SP(1–7) emerges as an endogenous regulatory fragment with therapeutic potential in pain and hypertension [6] [7] [9]. Current research focuses on identifying the elusive SP(1–7) receptor and engineering stable analogs resistant to aminopeptidase degradation [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: